Quinacrine Methanesulfonate Demonstrates a Reduced Cross-Resistance Ratio Compared to Chloroquine in P. falciparum
Mepacrine (the active base of quinacrine methanesulfonate) exhibits a significantly lower increase in IC50 against chloroquine-resistant (CR) versus chloroquine-sensitive (CS) P. falciparum isolates compared to chloroquine itself [1]. In a study evaluating activity against twelve strains, the mean IC50 for mepacrine was 13.3 nM against CS isolates and 42.6 nM against CR isolates. In stark contrast, the same isolates displayed an 11-fold difference in sensitivity to chloroquine, with mean IC50 values of 21 nM for CS and 239 nM for CR parasites [1].
| Evidence Dimension | Fold-change in IC50 between chloroquine-sensitive and chloroquine-resistant P. falciparum |
|---|---|
| Target Compound Data | 3.2-fold increase (IC50: CS=13.3 nM, CR=42.6 nM) |
| Comparator Or Baseline | 11.0-fold increase (IC50: CS=21 nM, CR=239 nM) for Chloroquine |
| Quantified Difference | Mepacrine shows a 3.4-fold lower cross-resistance ratio compared to chloroquine. |
| Conditions | In vitro hypoxanthine incorporation assay against P. falciparum isolates. |
Why This Matters
For research involving chloroquine-resistant malaria models, mepacrine offers a more consistent efficacy profile across strains, reducing confounding variables related to high-level resistance.
- [1] Elueze, E. I., Croft, S. L., & Warhurst, D. C. (1996). Activity of pyronaridine and mepacrine against twelve strains of Plasmodium falciparum in vitro. Journal of Antimicrobial Chemotherapy, 37(3), 511-518. View Source
